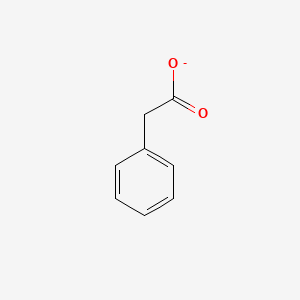

Phenylacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7O2- |

|---|---|

Molecular Weight |

135.14 g/mol |

IUPAC Name |

2-phenylacetate |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/p-1 |

InChI Key |

WLJVXDMOQOGPHL-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CC(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)[O-] |

Synonyms |

phenylacetate phenylacetic acid phenylacetic acid, ammonium salt phenylacetic acid, calcium salt phenylacetic acid, cesium salt phenylacetic acid, lithium salt phenylacetic acid, mercury salt phenylacetic acid, potassium salt phenylacetic acid, rubidium salt phenylacetic acid, sodium salt phenylacetic acid, sodium salt , carboxy-(11)C-labeled cpd sodium phenylacetate |

Origin of Product |

United States |

Foundational & Exploratory

The Phenylacetate Biosynthesis Pathway in Plants: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Phenylacetic acid (PAA) is a naturally occurring auxin in plants, playing a significant role in various aspects of growth, development, and defense responses. While often found in higher concentrations than the more extensively studied auxin, indole-3-acetic acid (IAA), the intricacies of PAA homeostasis and its precise physiological functions are still being elucidated. This technical guide provides an in-depth overview of the core phenylacetate biosynthesis pathway in plants, starting from the precursor L-phenylalanine. It details the key enzymatic steps, intermediate molecules, and known regulatory mechanisms. Furthermore, this document compiles available quantitative data on enzyme kinetics and metabolite concentrations, presents detailed experimental protocols for the quantification of PAA and related enzyme activity assays, and visualizes the core pathway, a representative experimental workflow, and the relevant signaling cascades using the DOT language. This guide is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

Introduction

Phenylacetic acid (PAA) is a vital auxin distributed throughout the plant kingdom, contributing to the regulation of cell division, elongation, and differentiation.[1] Beyond its role in development, PAA is also implicated in plant defense mechanisms against pathogens and herbivores.[2] The biosynthesis of PAA originates from the aromatic amino acid L-phenylalanine, a product of the shikimate pathway, which channels a significant portion of fixed carbon in plants.[3][4] Understanding the PAA biosynthetic pathway is crucial for comprehending the complete picture of auxin biology and for developing novel strategies in crop improvement and pharmacology. This guide will focus on the primary pathway for PAA biosynthesis in plants.

The Core this compound Biosynthesis Pathway

The primary route for PAA biosynthesis in plants is a multi-step enzymatic process that converts L-phenylalanine into phenylacetic acid. This pathway involves three key enzymatic reactions: transamination, decarboxylation, and oxidation.

Step 1: Transamination of L-Phenylalanine to Phenylpyruvate

The initial step in the pathway is the conversion of L-phenylalanine to phenylpyruvate. This reaction is catalyzed by a phenylalanine aminotransferase (PAT) , which transfers the amino group from phenylalanine to an α-keto acid acceptor, typically α-ketoglutarate, yielding phenylpyruvate and glutamate (B1630785).[5]

-

Enzyme: Phenylalanine Aminotransferase (PAT)

-

Substrate: L-Phenylalanine, α-ketoglutarate

-

Product: Phenylpyruvate, L-glutamate

Step 2: Decarboxylation of Phenylpyruvate to Phenylacetaldehyde (B1677652)

Phenylpyruvate is then decarboxylated to form phenylacetaldehyde. This reaction is carried out by phenylpyruvate decarboxylase (PPDC) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[6][7]

-

Enzyme: Phenylpyruvate Decarboxylase (PPDC)

-

Substrate: Phenylpyruvate

-

Product: Phenylacetaldehyde, CO₂

Step 3: Oxidation of Phenylacetaldehyde to Phenylacetic Acid

The final step is the oxidation of phenylacetaldehyde to phenylacetic acid, catalyzed by a phenylacetaldehyde dehydrogenase (PADH) . This enzyme typically utilizes NAD⁺ as a cofactor.[8]

-

Enzyme: Phenylacetaldehyde Dehydrogenase (PADH)

-

Substrate: Phenylacetaldehyde, NAD⁺, H₂O

-

Product: Phenylacetic acid, NADH, H⁺

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for enzymes involved in or related to the this compound biosynthesis pathway. It is important to note that kinetic data for each specific enzyme in this pathway from a single plant species is not yet fully available, and some of the data presented is from related enzymes or other organisms to provide a comparative context.

| Enzyme | Organism/Gene | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference(s) |

| Phenylalanine Ammonia-Lyase (PAL) | Arabidopsis thaliana (AtPAL1, 2, 4) | L-Phenylalanine | 64-71 | - | [5] |

| Arogenate Dehydratase 1 (ADT1) | Arabidopsis thaliana | Arogenate | - | 1050 M⁻¹s⁻¹ (k_cat_/K_m_) | [9] |

| Arogenate Dehydratase 2 (ADT2) | Arabidopsis thaliana | Arogenate | - | 7650 M⁻¹s⁻¹ (k_cat_/K_m_) | [9] |

| Phenylacetaldehyde Synthase (PAAS) | Petunia hybrida | L-Phenylalanine | 1200 | - | |

| Phenylpyruvate Decarboxylase (PPDC) | Azospirillum brasilense | Phenylpyruvate | - | High k_cat_ | [10] |

| Phenylacetaldehyde Dehydrogenase (NPADH) | Pseudomonas putida S12 | NAD⁺ | 207 | 12.3 ± 0.2 s⁻¹ | [11] |

This compound and Conjugate Concentrations in Arabidopsis thaliana

The concentration of PAA and its amino acid conjugates can vary between different plant tissues. The table below presents representative data on the levels of PAA and its aspartate (Asp) and glutamate (Glu) conjugates in the leaves of wild-type Arabidopsis thaliana.

| Metabolite | Concentration in Wild-Type (Col-0) Leaves (pmol/g FW) | Reference(s) |

| Phenylacetic Acid (PAA) | ~150 | [12] |

| PAA-Aspartate (PAA-Asp) | ~1000 | [12] |

| PAA-Glutamate (PAA-Glu) | ~400 | [12] |

Experimental Protocols

Extraction and Quantification of Phenylacetic Acid and its Conjugates by LC-MS/MS

This protocol is adapted from methods used for auxin analysis in plant tissues.

1. Sample Preparation and Extraction: a. Harvest approximately 10-20 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Homogenize the frozen tissue using a bead mill. c. Add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, containing an appropriate internal standard such as ¹³C₆-PAA). d. Vortex thoroughly and incubate on ice for 30 minutes. e. Centrifuge at 13,000 x g for 10 minutes at 4°C. f. Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of water to remove interfering compounds. d. Elute the auxins with 1 mL of methanol or acetonitrile (B52724). e. Evaporate the eluate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase. b. Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PAA and its conjugates based on their specific precursor-to-product ion transitions.

Phenylacetaldehyde Dehydrogenase (PADH) Activity Assay

This is a general spectrophotometric protocol for measuring NAD⁺-dependent aldehyde dehydrogenase activity, which can be adapted for PADH.

1. Reagents:

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.

- NAD⁺ stock solution: 10 mM in assay buffer.

- Phenylacetaldehyde substrate solution: Prepare a stock solution in a suitable solvent like ethanol (B145695) and dilute to the desired concentration in the assay buffer just before use.

- Plant protein extract.

2. Assay Procedure: a. In a 1 mL cuvette, combine:

- 800 µL of Assay Buffer.

- 100 µL of NAD⁺ stock solution (final concentration 1 mM).

- 50 µL of plant protein extract. b. Mix gently and incubate at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for the reduction of any endogenous substrates. c. Initiate the reaction by adding 50 µL of the phenylacetaldehyde substrate solution. d. Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer. The increase in absorbance is due to the formation of NADH. e. Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

This compound Biosynthesis Pathway

References

- 1. bioone.org [bioone.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylpyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Phenylalanine biosynthesis in Arabidopsis thaliana. Identification and characterization of arogenate dehydratases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Phenylpyruvate Decarboxylase, Involved in Auxin Production of Azospirillum brasilense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and characterization of phenylpyruvate decarboxylase genes in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Ubiquitous Presence of Phenylacetate: A Technical Guide to Its Natural Sources and Occurrence

Introduction

Phenylacetate (PAA) is a naturally occurring aromatic compound found across the biological kingdoms, from microorganisms and plants to animals. It plays a diverse role, acting as a signaling molecule, a metabolic intermediate, and a precursor for various secondary metabolites. For researchers, scientists, and drug development professionals, a thorough understanding of the natural sources and occurrence of this compound is crucial for harnessing its potential in various applications, including drug discovery, biotechnology, and agricultural sciences. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its analysis, and visualizations of its key metabolic and signaling pathways.

Natural Occurrence and Quantitative Data

This compound is widely distributed in nature. In plants, it functions as an auxin, a class of plant hormones that regulate growth and development.[1] It is also a significant component of floral scents, contributing to the fragrance of many flowers. In the microbial world, this compound is a key intermediate in the degradation of aromatic compounds and can also act as a signaling molecule in processes like quorum sensing.[2][3] In animals, including humans, this compound is a metabolite of phenylalanine.[4] The following table summarizes the quantitative data on this compound concentrations found in various natural sources.

| Natural Source Category | Specific Source | Concentration Range | Analytical Method | Reference(s) |

| Plants | ||||

| Tea (Camellia sinensis) Leaves | 1850-3130 ppm | Not Specified | [4] | |

| Honeysuckle (Lonicera japonica) Flowers (fresh) | 42 µg/kg | GC-MS | [5] | |

| Honeysuckle (Lonicera japonica) Flowers (24h open) | 146 µg/kg | GC-MS | [5] | |

| Peppermint (Mentha x piperita) Leaf | 0.001-0.01 ppm | Not Specified | [4] | |

| Fermented Foods | ||||

| Fermented Soybean Curds | 150.1 - 296.4 µg/kg | Not Specified | [6] | |

| Cheeses (general) | Phenylalanine (precursor) is high in Parmesan, Gruyere, Romano | Not Specified | [7] | |

| Animal Products | ||||

| Honey | Phenylacetaldehyde (related compound) up to 2.6 mg/kg | GC-MS | [8] | |

| Honey (Heather) | High concentration (not quantified) | HPLC | [9] | |

| Microorganisms | ||||

| Penicillium chrysogenum fermentation broth | 0.0 - 0.6 g/L (added as precursor) | HPLC | [10] | |

| Anaerobic fermentation of wastewater/manure | Variable, dependent on substrate | Not Specified | [11] | |

| Animals (including Humans) | ||||

| Human Plasma (Normal) | <10.28 µM | Not Specified | [12] | |

| Human Plasma (Uremic Patients) | 18 to 366 µmol/l (as phenylacetylglutamine) | HPLC | [1] | |

| Human Urine (Normal) | 0 - 0.12 mmol/mol creatinine | Not Specified | [13] | |

| Human Cerebrospinal Fluid | High correlation with plasma levels | Not Specified | [14] |

Biosynthetic and Metabolic Pathways

The synthesis and degradation of this compound are integral to the metabolic networks of many organisms. In plants, it is primarily synthesized from the amino acid phenylalanine. In contrast, many bacteria have evolved sophisticated catabolic pathways to utilize this compound as a carbon and energy source.

Plant Biosynthesis of this compound

The main biosynthetic route to this compound in plants mirrors that of the well-known auxin, indole-3-acetic acid (IAA). The pathway starts with the amino acid phenylalanine and proceeds through phenylpyruvic acid.[15]

Bacterial Catabolism of this compound

A common aerobic catabolic pathway for this compound in bacteria involves the activation of this compound to phenylacetyl-CoA, followed by a series of enzymatic reactions that open the aromatic ring and ultimately lead to intermediates of central metabolism.[16][17]

This compound Signaling Pathways

Beyond its role in metabolism, this compound functions as a signaling molecule in both plants and bacteria, influencing gene expression and physiological responses.

Auxin Signaling in Plants

As an auxin, this compound can influence plant development by participating in the canonical auxin signaling pathway. This pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.[18][19]

Quorum Sensing in Bacteria

In some bacteria, this compound and its derivatives can act as signaling molecules in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. While the specific pathways are diverse, a general model involves the accumulation of signaling molecules that, upon reaching a threshold concentration, bind to transcriptional regulators to modulate the expression of target genes, including those for virulence and biofilm formation.[3][20]

Experimental Protocols for this compound Analysis

Accurate quantification of this compound from complex natural matrices requires robust and validated analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

General Experimental Workflow

The analysis of this compound typically involves sample collection and preparation, extraction of the analyte, often followed by derivatization (especially for GC-MS), and finally, instrumental analysis.

Protocol 1: Extraction and Quantification of this compound from Plant Tissues by GC-MS

This protocol is adapted for the analysis of auxins, including this compound, from small amounts of plant tissue.[21][22]

1. Sample Preparation and Extraction: a. Harvest 10-50 mg of fresh plant tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Add an appropriate volume of extraction buffer (e.g., isopropanol:water:concentrated HCl, 2:1:0.002, v/v/v) and an internal standard (e.g., deuterated phenylacetic acid). d. Shake vigorously and centrifuge to pellet debris. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids. d. Elute the this compound with a suitable solvent (e.g., methanol or ethyl acetate). e. Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization: a. To the dried extract, add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[23] b. Incubate at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

4. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 250°C.

- Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

Protocol 2: Extraction and Quantification of this compound from Microbial Culture Broth by HPLC

This protocol is suitable for the analysis of this compound in bacterial or fungal fermentation broths.[10][24]

1. Sample Preparation: a. Collect a sample of the culture broth. b. Centrifuge the sample to pellet the microbial cells. c. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

2. Liquid-Liquid Extraction (LLE): a. Acidify the filtered supernatant to pH 2-3 with an appropriate acid (e.g., HCl). b. Extract the acidified supernatant three times with an equal volume of ethyl acetate. c. Combine the organic phases and dry over anhydrous sodium sulfate. d. Evaporate the solvent to dryness under reduced pressure. e. Reconstitute the dried extract in a known volume of the HPLC mobile phase.

3. HPLC Analysis: a. High-Performance Liquid Chromatograph (HPLC) Conditions:

- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

- Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or phosphoric acid. A typical starting condition is 25% acetonitrile.[5]

- Flow Rate: 1.0 mL/min.[5]

- Column Temperature: 35°C.[5]

- Injection Volume: 10-20 µL. b. Detection:

- Detector: UV-Vis detector set at 215 nm.[5]

- Quantification: Based on a calibration curve generated from standards of known this compound concentrations.

This compound is a compound of significant interest due to its widespread natural occurrence and diverse biological activities. This guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields. The presented data on its natural concentrations, the elucidation of its metabolic and signaling pathways, and the detailed analytical protocols offer a robust toolkit for further investigation and application of this versatile molecule. As research continues, a deeper understanding of this compound's role in complex biological systems will undoubtedly unlock new opportunities in medicine, agriculture, and biotechnology.

References

- 1. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]

- 3. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl this compound | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl this compound | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fitaudit.com [fitaudit.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cheese Comparison Chart — Food and Health Communications [foodandhealth.com]

- 14. PHENYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 15. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bacterial phenylalanine and this compound catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance [frontiersin.org]

- 21. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phenylacetic acid metabolism in land plants: novel pathways and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. extension.psu.edu [extension.psu.edu]

The Central Role of Phenylacetate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetate (PAA) is a key intermediate in the microbial degradation of a wide range of aromatic compounds, including the amino acid phenylalanine and environmental pollutants such as styrene.[1] Its metabolism is a crucial component of the global carbon cycle and has significant implications for biotechnology and human health. Microbes have evolved sophisticated pathways to utilize PAA as a carbon and energy source, and this molecule also plays a vital role as a signaling molecule, influencing processes such as virulence, antibiotic resistance, and biofilm formation.[2][3] This technical guide provides an in-depth overview of the core aspects of this compound metabolism in microbes, with a focus on the underlying enzymatic pathways, regulatory networks, and key experimental methodologies for its study.

This compound Degradation Pathways

Microorganisms employ distinct strategies for the degradation of this compound under aerobic and anaerobic conditions. The aerobic pathway is a unique hybrid pathway that utilizes both oxygen-dependent and CoA-thioester-dependent reactions, while the anaerobic pathway proceeds via benzoyl-CoA as a central intermediate.[2][3]

Aerobic this compound Degradation: The paa Pathway

The aerobic degradation of this compound is primarily carried out by the enzymes encoded by the paa gene cluster.[1][4] This pathway is found in a significant portion of sequenced bacterial genomes, including in model organisms like Escherichia coli and Pseudomonas putida.[4] The pathway can be broadly divided into an upper and a lower part.

Upper Pathway: Aromatic Ring Activation and Cleavage

The initial steps involve the activation of this compound to its CoA thioester, followed by an unusual epoxidation and subsequent ring cleavage.

-

Activation: this compound is activated to phenylacetyl-CoA (PA-CoA) by the enzyme This compound-CoA ligase (PaaK) . This reaction is ATP-dependent.[4][5]

-

Epoxidation: The aromatic ring of PA-CoA is epoxidized by a multi-component Phenylacetyl-CoA oxygenase (PaaABCDE) , forming a reactive epoxide intermediate.[2][4]

-

Isomerization: The epoxide is then isomerized to an oxepin-CoA by PaaG , an isomerase.[2]

-

Ring Opening: The oxepin (B1234782) ring is hydrolytically cleaved by the bifunctional enzyme PaaZ , which possesses both hydrolase and dehydrogenase activities.[2]

Lower Pathway: β-Oxidation-like Cascade

The resulting aliphatic dicarboxylic acid CoA ester enters a series of reactions analogous to the β-oxidation of fatty acids.

-

Thiolysis: PaaJ , a thiolase, shortens the carbon chain of the ring-opened product.

-

Hydration and Isomerization: PaaF (enoyl-CoA hydratase) and PaaG (acting again as an isomerase) are involved in the subsequent hydration and isomerization steps.[6]

-

Dehydrogenation and Thiolysis: The final steps are catalyzed by PaaH (a dehydrogenase) and another round of thiolysis by PaaJ , ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle.

Anaerobic this compound Degradation

Under anaerobic conditions, in denitrifying bacteria such as Thauera aromatica, this compound is also initially activated to phenylacetyl-CoA. However, the subsequent degradation route is fundamentally different and converges with the anaerobic degradation pathway of benzoate. The key steps involve the α-oxidation of the acetyl side chain to a benzoyl-CoA intermediate, which then undergoes reductive dearomatization and subsequent ring cleavage.

Regulation of this compound Catabolism

The expression of the paa genes is tightly regulated to ensure that the enzymes for this compound degradation are only synthesized when the substrate is present. This regulation is primarily at the transcriptional level and involves a repressor protein and an inducer molecule.

In E. coli and Pseudomonas putida, the GntR-type transcriptional repressor PaaX plays a central role. In the absence of this compound, PaaX binds to operator regions in the promoters of the paa operons, preventing transcription. The true inducer of the system is not this compound itself, but its activated form, phenylacetyl-CoA (PA-CoA) . When present, PA-CoA binds to PaaX, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the paa genes.

This compound as a Signaling Molecule

Beyond its role as a carbon source, this compound and its derivatives can act as signaling molecules, influencing a variety of cellular processes in a concentration-dependent manner.

-

Virulence: In some pathogenic bacteria, such as Pseudomonas aeruginosa, PAA has been shown to modulate the expression of virulence factors.[7]

-

Antibiotic Resistance and Stress Response: The PAA catabolic pathway has been implicated in the response to antibiotic and oxidative stress in organisms like Acinetobacter baumannii.[3][6]

-

Biofilm Formation: this compound can influence biofilm formation, a key aspect of bacterial persistence and pathogenicity. For instance, in Pseudomonas aeruginosa, PAA has been reported to disrupt quorum sensing and attenuate biofilm formation.[2]

Quantitative Data

The following tables summarize key quantitative data for some of the enzymes involved in the aerobic this compound degradation pathway.

Table 1: Kinetic Parameters of this compound-CoA Ligase (PaaK)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Azoarcus evansii | This compound | 14 | 48 | 40 | 8.0 - 8.5 | N/A | [5] |

| ATP | 60 | [5] | |||||

| CoA | 45 | [5] | |||||

| Thermus thermophilus | This compound | 50 | 24 | 20 | 7.5 - 8.0 | 75 | [8] |

| ATP | 6 | [8] | |||||

| CoA | 30 | [8] | |||||

| Pseudomonas putida | This compound | 16.5 | N/A | N/A | 8.2 | 30 | [9] |

| ATP | 9.7 | [9] | |||||

| CoA | 1.0 | [9] |

N/A: Not Available

Table 2: Catalytic Properties of Other paa Pathway Enzymes

| Enzyme | Organism | Activity | Specific Activity | Km (µM) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| PaaABCDE | Pseudomonas sp. Y2 | Epoxidation of PA-CoA | ~1 µmol/min/mg | 23 (NADPH), 6 (PA-CoA), 3 (O2) | 8.0 | 30 | [2] |

| PaaZ | E. coli | Oxepin-CoA hydrolysis | ~20 µmol/min/mg | N/A | N/A | N/A | [2] |

| PaaI | E. coli | Thioesterase (on PA-CoA) | 1.6 U/mg | N/A | N/A | 22 | [2] |

| PaaJ | Thermus thermophilus | β-Ketothiolase | N/A | 11 (Acetoacetyl-CoA), 25 (CoA) | ~8.0 | 65 | [10] |

N/A: Not Available

Experimental Protocols

This section provides an overview of key experimental methodologies for studying this compound metabolism.

Phenylacetyl-CoA Ligase (PaaK) Activity Assay

A common method to assay PaaK activity is a coupled spectrophotometric assay. The production of AMP during the ligation reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

-

This compound + ATP + CoA --PaaK--> Phenylacetyl-CoA + AMP + PPi

-

AMP + ATP --Myokinase--> 2 ADP

-

2 ADP + 2 Phosphoenolpyruvate --Pyruvate Kinase--> 2 ATP + 2 Pyruvate

-

2 Pyruvate + 2 NADH + 2 H+ --Lactate Dehydrogenase--> 2 Lactate + 2 NAD+

Workflow:

Generation of paa Gene Knockout Mutants using Lambda Red Recombineering

The Lambda Red system is a powerful tool for creating targeted gene knockouts in E. coli. This method utilizes homologous recombination to replace a target gene with a selectable marker.

Workflow:

Analysis of this compound and its Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the identification and quantification of this compound and its metabolic intermediates in bacterial cultures.

Protocol Overview:

-

Sample Preparation: Centrifuge the bacterial culture and collect the supernatant. For intracellular metabolites, quench the metabolism and extract the metabolites from the cell pellet.

-

Derivatization: The polar metabolites are chemically derivatized (e.g., by oximation and silylation) to increase their volatility for GC analysis.[9]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer.

-

Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the metabolites by comparing them to authentic standards and spectral libraries.

Conclusion

The study of this compound metabolism in microbes offers a fascinating window into the intricate biochemical and regulatory networks that govern the degradation of aromatic compounds. This field holds immense potential for applications in bioremediation, metabolic engineering, and the development of novel antimicrobial strategies. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is essential for harnessing this potential. The experimental approaches outlined in this guide provide a framework for researchers to further explore the multifaceted role of this compound in the microbial world. As our knowledge in this area continues to grow, so too will our ability to utilize these microbial processes for the benefit of science and society.

References

- 1. mdpi.com [mdpi.com]

- 2. Expression in Escherichia coli, purification and characterization of two mammalian thioesterases involved in fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression, purification, crystallization and preliminary X-ray analysis of the PaaI-like thioesterase SAV0944 from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. blog.addgene.org [blog.addgene.org]

- 6. Protein-protein interactions in the β-oxidation part of the this compound utilization pathway: crystal structure of the PaaF-PaaG hydratase-isomerase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Kinetics of Pseudomonas aeruginosa virulence gene expression during chronic lung infection in the murine model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pseudomonas aeruginosa Detection Using Conventional PCR and Quantitative Real-Time PCR Based on Species-Specific Novel Gene Targets Identified by Pangenome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 10. static.igem.wiki [static.igem.wiki]

Phenylacetate: A Comprehensive Technical Guide to its Role as a Natural Auxin in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid (PAA) is a naturally occurring auxin found throughout the plant kingdom, often at concentrations significantly higher than the canonical auxin, indole-3-acetic acid (IAA). Despite its discovery as a substance with auxin activity nearly a century ago, its physiological significance has been historically overshadowed by research focused on IAA. This guide provides a comprehensive technical overview of PAA's role as a plant growth regulator. It covers its biosynthesis, transport, and signaling mechanisms, presents quantitative data on its physiological effects, and details key experimental protocols for its study. This document aims to serve as a critical resource for researchers investigating plant hormone biology and professionals exploring new avenues for crop improvement and drug development.

Introduction

Auxins are a class of phytohormones essential for nearly every aspect of plant growth and development. While indole-3-acetic acid (IAA) is the most studied auxin, Phenylacetic acid (PAA) has been identified as another crucial endogenous auxin. PAA is derived from the amino acid phenylalanine and exhibits a wide range of auxin-like activities, including the promotion of root growth, cell elongation, and callus formation. However, its biological activity is generally considered to be lower than that of IAA in most standard bioassays. A key distinction is that PAA does not engage in the polar auxin transport system that is characteristic of IAA, suggesting unique roles and regulatory mechanisms within the plant. Recent research has begun to unravel the complexities of PAA homeostasis, revealing a sophisticated interplay with IAA metabolic and signaling pathways.

Biosynthesis of Phenylacetic Acid

PAA is synthesized from the amino acid L-phenylalanine through several proposed pathways that parallel IAA biosynthesis from tryptophan.

The primary route is believed to proceed via a two-step process involving the conversion of phenylalanine to phenylpyruvic acid (PPA), followed by the conversion of PPA to PAA. While enzymes from the TAA (TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS) and YUCCA (a flavin-containing monooxygenase) families are central to the analogous IAA pathway, their precise roles in PAA synthesis are still under investigation, with evidence suggesting that different, yet-to-be-fully-identified enzymes are the primary catalysts.

Alternative pathways have also been proposed, including:

-

The Phenylacetaldehyde (B1677652) (PAAld) Pathway : Phenylalanine is converted to PAAld by phenylacetaldehyde synthase, which is then oxidized to PAA by an aldehyde dehydrogenase.

-

The Phenylacetaldoxime (PAOx) Pathway : In a minor, stress-activated route, phenylalanine is converted to phenylacetaldoxime, which is then directly converted to PAA.

Caption: Major and alternative biosynthetic pathways of Phenylacetic Acid (PAA) from L-Phenylalanine.

Transport and Homeostasis

A defining characteristic of PAA that distinguishes it from IAA is its transport mechanism. PAA is not a substrate for the polar auxin transport system, a coordinated, carrier-mediated cellular efflux and influx that creates auxin gradients critical for developmental patterning. Labeled PAA applied to plant tissues shows very little basipetal or acropetal movement. This suggests PAA may act more locally or that its distribution is regulated through biosynthesis and metabolic inactivation rather than long-distance transport.

PAA homeostasis is maintained by conjugation, a process that reversibly inactivates the active hormone. Similar to IAA, PAA can be conjugated to amino acids and sugars. Enzymes from the GRETCHEN HAGEN 3 (GH3) family catalyze the formation of amide-linked conjugates, primarily PAA-Aspartate (PAA-Asp) and PAA-Glutamate (PAA-Glu). Additionally, UDP-glucosyltransferases (UGTs) can form glucose esters like PAA-glucose. These conjugated forms serve as a storage pool that can be hydrolyzed back to active PAA, allowing the plant to finely tune local hormone concentrations.

PAA Signaling Pathway

PAA elicits a physiological response through the same canonical auxin signaling pathway as IAA. This pathway is mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin co-receptors.

The signaling cascade is as follows:

-

Perception : PAA binds to the TIR1/AFB receptor protein.

-

Co-receptor Complex Formation : This binding event stabilizes the interaction between the TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

-

Ubiquitination : The TIR1/AFB protein, as part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, targets the bound Aux/IAA repressor for ubiquitination.

-

Degradation : The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

-

Gene Expression : The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, leading to their expression and a physiological response.

While the pathway is conserved, PAA generally shows a lower affinity for the TIR1/AFB co-receptors compared to IAA, which is consistent with its typically lower biological activity.

Phenylalanine as a Precursor for Phenylacetate Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of phenylacetate from its precursor, the amino acid L-phenylalanine. This compound and its derivatives are significant compounds in the pharmaceutical industry, serving as building blocks for various drugs and as active pharmaceutical ingredients themselves. This document details both enzymatic and chemical methodologies for this conversion, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Introduction

Phenylalanine, an essential aromatic amino acid, can be converted to this compound through several metabolic and synthetic routes. In biological systems, this conversion is a key catabolic process. In industrial and laboratory settings, efficient synthesis of this compound from phenylalanine is of great interest for the production of pharmaceuticals and other fine chemicals. This guide explores the primary enzymatic and chemical strategies to achieve this transformation, providing a comparative analysis of their efficiency and practicality.

Enzymatic Synthesis of this compound from L-Phenylalanine

Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods. The most common enzymatic route involves a two-step cascade reaction, starting with the deamination of L-phenylalanine to phenylpyruvate, followed by oxidative decarboxylation to this compound. A more streamlined approach utilizes a one-pot cascade with whole-cell biocatalysts.

One-Pot Enzymatic Cascade using Recombinant E. coli

A highly efficient method for the synthesis of phenylacetic acid (PAA) from L-phenylalanine involves a one-pot biotransformation using recombinant Escherichia coli cells.[1] This system co-expresses an L-amino acid deaminase (LAAD) and an α-keto acid decarboxylase (ARO10) to first produce phenylacetaldehyde, which is then oxidized to phenylacetic acid by a co-expressed aldehyde dehydrogenase (ALDH).[1]

References

The Phenylacetate Degradation Pathway in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial degradation of aromatic compounds is a cornerstone of global carbon cycling and a key area of research for bioremediation and metabolic engineering. Phenylacetic acid (PAA) is a central intermediate in the catabolism of a wide range of aromatic molecules, including the amino acid phenylalanine and environmental pollutants like styrene.[1][2] Bacteria have evolved a sophisticated and efficient "hybrid" aerobic pathway to mineralize PAA, which uniquely combines features of both aerobic and anaerobic metabolism.[3][4] This pathway, primarily encoded by the paa gene cluster, is found in a significant portion of sequenced bacterial genomes, including in well-studied model organisms such as Escherichia coli and Pseudomonas putida, as well as in various pathogens.[1][5]

This technical guide provides an in-depth overview of the core phenylacetate degradation pathway in bacteria. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the enzymatic reactions, quantitative parameters, and experimental methodologies associated with this critical metabolic route. The pathway's presence in pathogenic bacteria also makes its components potential targets for novel antimicrobial strategies.[1][2]

The Core this compound Degradation Pathway

The aerobic degradation of this compound is a multi-step process that ultimately converts the aromatic ring into central metabolites, namely acetyl-CoA and succinyl-CoA.[5][6] The pathway can be broadly divided into an "upper" pathway, which involves the activation and dearomatization of the phenylacetyl-CoA intermediate, and a "lower" pathway, which resembles the β-oxidation of fatty acids.[2][7]

Key Enzymatic Steps:

-

Epoxidation: The aromatic ring of phenylacetyl-CoA is activated by a multi-component ring 1,2-phenylacetyl-CoA epoxidase (PaaABC(D)E), which forms a reactive ring 1,2-epoxide.[5][9]

-

Isomerization: The epoxide intermediate is then isomerized by ring 1,2-epoxyphenylacetyl-CoA isomerase (PaaG) into a seven-membered heterocyclic enol ether, an oxepin-CoA.[3][5]

-

Hydrolytic Ring Cleavage: The oxepin (B1234782) ring is cleaved hydrolytically by the bifunctional enzyme PaaZ, which possesses both oxepin-CoA hydrolase and 3-oxo-5,6-dehydrosuberyl-CoA semialdehyde dehydrogenase activities, yielding 3-oxo-5,6-dehydrosuberyl-CoA.[3][4][5]

-

β-Oxidation-like Cascade: The resulting C8-dicarboxylic acid derivative undergoes a series of reactions analogous to β-oxidation, catalyzed by PaaJ (a β-ketothiolase), PaaF (an enoyl-CoA hydratase), and PaaH (a 3-hydroxyadipyl-CoA dehydrogenase), to ultimately produce acetyl-CoA and succinyl-CoA.[3][5][10]

Quantitative Data

A thorough understanding of the this compound degradation pathway requires quantitative data on the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for the enzymes of the paa pathway from various bacterial species.

| Enzyme | Gene | Organism | Substrate(s) | K_m_ (µM) | V_max_ (µmol/min/mg) or k_cat_ (s⁻¹) | Reference(s) |

| This compound-CoA Ligase | paaK | Thermus thermophilus HB27 | This compound | 50 | 24 (V_max_) | [11] |

| ATP | 6 | [11] | ||||

| CoA | 30 | [11] | ||||

| paaK | Azoarcus evansii | This compound | 14 | 40 (k_cat_) | [12] | |

| ATP | 60 | [12] | ||||

| CoA | 45 | [12] | ||||

| Thioesterase | paaY | Escherichia coli | 2-hydroxycyclohepta-1,4,6-triene-1-formyl-CoA | 35 | 7.6 U/mg | [2] |

Table 1: Kinetic Parameters of the Upper this compound Degradation Pathway Enzymes.

| Enzyme | Gene | Organism | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | Reference(s) |

| 3-Oxoadipyl-CoA Thiolase | paaJ / pcaF | Pseudomonas sp. strain B13 | 3-Oxoadipyl-CoA | 0.15 | 7.83 | [1] |

| CoA | 0.01 | [1] |

Table 2: Kinetic Parameters of a Key Lower this compound Degradation Pathway Enzyme. (Note: Data for other lower pathway enzymes are less readily available and often inferred from homology to fatty acid oxidation enzymes).

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Protocol 1: this compound-CoA Ligase (PaaK) Activity Assay

This protocol describes a continuous spectrophotometric assay to determine the activity of this compound-CoA Ligase (PaaK).

Principle:

The activity of PaaK is measured by coupling the consumption of CoA to the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB²⁻), that can be monitored spectrophotometrically at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

ATP solution (50 mM)

-

MgCl₂ solution (100 mM)

-

CoA solution (10 mM)

-

Phenylacetic acid solution (100 mM)

-

DTNB solution (10 mM in reaction buffer)

-

Purified PaaK enzyme or cell-free extract

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing:

-

850 µl Tris-HCl buffer (100 mM, pH 8.0)

-

20 µl ATP solution (final concentration 1 mM)

-

10 µl MgCl₂ solution (final concentration 1 mM)

-

50 µl Phenylacetic acid solution (final concentration 5 mM)

-

50 µl DTNB solution (final concentration 0.5 mM)

-

-

Add a known amount of purified PaaK enzyme or cell-free extract to the reaction mixture.

-

Incubate the mixture for 2-3 minutes at 30°C to allow for temperature equilibration.

-

Initiate the reaction by adding 20 µl of CoA solution (final concentration 0.2 mM).

-

Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

-

Calculate the rate of TNB²⁻ formation using the molar extinction coefficient of 13,600 M⁻¹cm⁻¹. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of phenylacetyl-CoA per minute.

Protocol 2: Gene Knockout of paa Genes in E. coli using Lambda Red Recombination

This protocol outlines the general steps for creating a gene knockout of a paa gene in E. coli using the lambda red recombination system.[5][13]

Principle:

The lambda red system, consisting of the Gam, Bet, and Exo proteins, facilitates homologous recombination of a linear DNA fragment (typically an antibiotic resistance cassette flanked by short homology arms to the target gene) into the bacterial chromosome.

Materials:

-

E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase under an arabinose-inducible promoter).[13]

-

Linear DNA cassette containing an antibiotic resistance gene (e.g., kanamycin (B1662678) resistance) flanked by 40-50 bp homology arms corresponding to the regions upstream and downstream of the target paa gene.

-

Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics (ampicillin for pKD46 selection, and the antibiotic corresponding to the resistance cassette).

-

L-arabinose solution (1 M).

-

Electroporator and cuvettes.

Procedure:

Day 1: Preparation of Electrocompetent Cells

-

Inoculate 5 mL of LB medium containing ampicillin (B1664943) with a single colony of the E. coli strain harboring pKD46.

-

Grow the culture overnight at 30°C with shaking.

Day 2: Induction and Electroporation

-

Inoculate 50 mL of LB medium containing ampicillin and 1 mM L-arabinose with the overnight culture to an OD₆₀₀ of ~0.1.

-

Grow the culture at 30°C with shaking to an OD₆₀₀ of 0.4-0.6.

-

Chill the culture on ice for 15-30 minutes.

-

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold sterile 10% glycerol.

-

Resuspend the final cell pellet in a small volume (e.g., 100 µl) of ice-cold 10% glycerol.

-

Add the linear DNA cassette (100-200 ng) to the competent cells.

-

Electroporate the mixture according to the manufacturer's instructions.

-

Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.

-

Plate serial dilutions of the culture on LB agar plates containing the appropriate antibiotic for the resistance cassette and incubate at 37°C overnight.

Day 3: Verification of Knockout Mutants

-

Pick individual colonies and streak them onto plates with and without ampicillin to confirm the loss of the temperature-sensitive pKD46 plasmid.

-

Confirm the gene knockout by colony PCR using primers that flank the target gene. The wild-type strain will produce a PCR product of a specific size, while the knockout mutant will yield a larger product corresponding to the size of the inserted resistance cassette.

Protocol 3: Purification of Recombinant His-tagged Paa Proteins from E. coli

This protocol provides a general workflow for the expression and purification of His-tagged Paa proteins.

Principle:

Recombinant Paa proteins with a polyhistidine tag (His-tag) are overexpressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged paa gene.

-

LB medium with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA agarose (B213101) resin.

-

Chromatography column.

Procedure:

1. Expression:

-

Inoculate a large volume of LB medium containing the appropriate antibiotic with an overnight culture of the expression strain.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.

-

Harvest the cells by centrifugation.

2. Lysis:

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

3. Purification:

-

Equilibrate the Ni-NTA resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to check for purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

Visualizations

The following diagrams illustrate the core this compound degradation pathway and a typical experimental workflow for enzyme purification.

Caption: The core aerobic this compound degradation pathway in bacteria.

Caption: A generalized workflow for recombinant protein purification.

Conclusion

The this compound degradation pathway represents a fascinating example of bacterial metabolic versatility. Its hybrid nature, utilizing both aerobic and anaerobic-like chemical strategies, underscores the adaptability of microorganisms to diverse environmental niches. For researchers in metabolic engineering, this pathway offers a rich source of enzymes for the production of valuable chemicals. For those in drug development, the essentiality of this pathway for certain pathogens presents opportunities for the design of novel antimicrobial agents. This technical guide provides a foundational resource for further investigation into this important catabolic route.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural and Functional Characterization of the PaaI Thioesterase from Streptococcus pneumoniae Reveals a Dual Specificity for Phenylacetyl-CoA and Medium-chain Fatty Acyl-CoAs and a Novel CoA-induced Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on the Mechanism of Ring Hydrolysis in this compound Degradation: A METABOLIC BRANCHING POINT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Crystal structure and biochemical properties of the (S)-3-hydroxybutyryl-CoA dehydrogenase PaaH1 from Ralstonia eutropha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. researchgate.net [researchgate.net]

- 9. Structural Organization of Enzymes of the this compound Catabolic Hybrid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxepin-CoA hydrolase - Wikipedia [en.wikipedia.org]

- 13. static.igem.org [static.igem.org]

Phenylacetate Function in Human Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetate is a biologically significant aromatic fatty acid involved in several human metabolic pathways. Endogenously, it is a catabolite of phenylalanine, and its levels can be altered in certain metabolic disorders such as Phenylketonuria (PKU). Exogenously, this compound and its prodrug, phenylbutyrate, are utilized as therapeutic agents, primarily for the management of urea (B33335) cycle disorders (UCDs) due to their ability to provide an alternative pathway for nitrogen excretion. Furthermore, this compound has garnered attention for its potential as an anti-cancer agent, owing to its activities as a histone deacetylase (HDAC) inhibitor and its ability to induce cell cycle arrest and apoptosis in tumor cells. This technical guide provides a comprehensive overview of the core functions of this compound in human metabolism, detailed experimental protocols for its study, and a summary of relevant quantitative data.

This compound Metabolism and its Role in Nitrogen Scavenging

The primary metabolic fate of this compound in humans is its conjugation with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is then excreted in the urine.[1][2][3] This pathway is of significant clinical importance as it serves as an alternative route for the disposal of excess nitrogen, bypassing the urea cycle.[1] This is particularly beneficial for patients with UCDs, who have a compromised ability to eliminate ammonia.[4][5]

The metabolic process occurs in two main steps, primarily within the mitochondria of liver and kidney cells:

-

Activation to Phenylacetyl-CoA: this compound is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA. This reaction is catalyzed by acyl-CoA synthetase medium-chain family members (ACSMs), such as ACSM1 and ACSM2B, and requires ATP and CoA.[6]

-

Conjugation with Glutamine: Phenylacetyl-CoA then conjugates with L-glutamine to form phenylacetylglutamine and free CoA. This reaction is catalyzed by glycine (B1666218) N-acyltransferase (GLYAT).[6][7]

The resulting phenylacetylglutamine is a water-soluble compound that is readily excreted by the kidneys, effectively removing two nitrogen atoms from the body per molecule.[8]

Data Presentation: Quantitative Analysis of this compound and its Metabolites

The following tables summarize key quantitative data related to this compound metabolism, particularly in the context of therapeutic drug monitoring for UCDs.

Table 1: Plasma Concentrations of Phenylbutyrate and its Metabolites in Patients with Urea Cycle Disorders [9]

| Metabolite | Concentration Range (µg/mL) | Fluctuation Index (%) |

| Phenylbutyric Acid | <1 - >200 | 1979 - 5690 |

| Phenylacetic Acid | <1 - 244 | 843 - 3931 |

| Phenylacetylglutamine | <2.6 - >100 | 881 - 1434 |

Fluctuation index is a measure of the difference between the minimum and maximum concentrations at a steady state.

Table 2: Urinary Excretion of Phenylacetylglutamine in Patients Treated with Phenylbutyrate [9]

| Patient Group | Mean Percent Recovery as Urinary PAGN (%) |

| Pediatric | 66.4 - 69.0 |

| Adult | 68.7 - 71.4 |

Table 3: this compound and Phenylacetylglutamine Concentrations in Disease States

| Condition | Analyte | Fluid | Concentration | Reference |

| Uremia | Phenylacetylglutamine | Plasma Ultrafiltrate | 18 - 366 µmol/L | [10] |

| Phenylketonuria (PKU) | Phenylacetylglutamine | Urine | 33.1 - 61.5 µg/µmol creatinine | [11] |

Experimental Protocols

Quantification of this compound and Phenylacetylglutamine in Biological Samples

This protocol describes the separation and quantification of this compound in a sample matrix.

-

Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles

-

Mobile Phase: A mixture of 20 mM phosphoric acid and acetonitrile (B52724) (75:25, v/v). For mass spectrometry compatibility, phosphoric acid can be replaced with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detector: UV, 215 nm

-

Injection Volume: 5 µL

-

Sample Preparation: Samples should be deproteinized, and the supernatant can be directly injected or further extracted. A typical sample solvent is a mixture of water, acetonitrile, and methanol (B129727) (75:20:5).

-

Standard Curve: Prepare a series of standards of known this compound concentrations (e.g., 5-25 µg/mL) to generate a calibration curve for quantification.

This method allows for the simultaneous, sensitive, and specific quantification of this compound and its metabolites.

-

Chromatography: Reverse-phase liquid chromatography.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) and negative ion mode.

-

Internal Standards: Use of deuterated analogs of the analytes (e.g., D5-phenylacetylglutamine) is crucial for accurate quantification.

-

Sample Preparation:

-

Plasma: Protein precipitation with a solvent like methanol.

-

Urine: Dilution with the mobile phase.

-

-

Quantification: Based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve. The lower limit of quantification is typically in the range of 0.04-100 ng/mL.[12][13]

Enzyme Activity Assays

This assay measures the activity of enzymes like ACSM1 and ACSM2B that activate this compound.

-

Principle: The assay quantifies the formation of radiolabeled phenylacetyl-CoA from a radiolabeled this compound substrate (e.g., [14C]this compound).

-

Reaction Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

Coenzyme A

-

MgCl₂

-

Radiolabeled this compound

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

-

Procedure:

-

Incubate the reaction mixture at 37 °C for a defined period.

-

Stop the reaction (e.g., by adding an acidic solution).

-

Separate the radiolabeled phenylacetyl-CoA from the unreacted radiolabeled this compound. This can be achieved by differential phase partitioning (e.g., with an organic solvent) or by chromatography.[14]

-

Quantify the radioactivity in the product fraction using a scintillation counter.

-

-

Calculation: Enzyme activity is calculated based on the amount of radioactive product formed per unit of time and per amount of protein.

This compound and Cellular Signaling

Beyond its role in nitrogen metabolism, this compound has been shown to influence cellular signaling pathways, which is the basis for its investigation as an anti-cancer agent.

Histone Deacetylase (HDAC) Inhibition

This compound is recognized as a weak histone deacetylase (HDAC) inhibitor.[15] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more open chromatin conformation, facilitating the transcription of certain genes, including tumor suppressor genes.[16] This epigenetic modification is a key mechanism underlying the anti-proliferative and differentiation-inducing effects of this compound.[1][16]

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[17][18][19] This effect is mediated through the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21Cip1: this compound treatment leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p21Cip1.[17]

-

Inhibition of CDK2 Activity: The elevated p21Cip1 binds to and inhibits the activity of cyclin-dependent kinase 2 (CDK2).[17]

-

Hypophosphorylation of Retinoblastoma Protein (pRb): The inhibition of CDK2 activity results in the reduced phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and halting the cell cycle in G1.[17]

Visualizations

Diagrams of Metabolic and Signaling Pathways

Caption: Figure 1. Metabolic pathway of this compound conjugation.

Caption: Figure 2. This compound-induced G1 cell cycle arrest.

Caption: Figure 3. Experimental workflow for HPLC analysis.

Conclusion

This compound plays a multifaceted role in human metabolic pathways. Its primary function as a nitrogen scavenger through conjugation with glutamine has established its therapeutic importance in the management of urea cycle disorders. The enzymes involved in this pathway, acyl-CoA synthetases and glycine N-acyltransferase, are key to its efficacy. Furthermore, the ability of this compound to act as a histone deacetylase inhibitor and induce G1 cell cycle arrest highlights its potential as an anti-cancer agent. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and clinicians working to further understand and exploit the metabolic and signaling functions of this compound. Continued investigation into its mechanisms of action will be crucial for optimizing its therapeutic applications and exploring new indications.

References

- 1. This compound: a novel nontoxic inducer of tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Phenylacetylglutamine (HMDB0006344) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]

- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 5. Test Catalog - Baylor Genetics [catalog.baylorgenetics.com]

- 6. researchgate.net [researchgate.net]

- 7. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposures of Phenylacetic Acid and Phenylacetylglutamine Across Different Subpopulations and Correlation with Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary Phenylacetylglutamine as Dosing Biomarker for Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and determination of phenylacetylglutamine, a major nitrogenous metabolite in plasma of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Simultaneous LC-MS/MS determination of phenylbutyrate, this compound benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation of phenylbutyrate metabolites by UPLC-MS/MS demonstrates inverse correlation of this compound:phenylacetylglutamine ratio with plasma glutamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity [pubmed.ncbi.nlm.nih.gov]

- 15. timothywiney.substack.com [timothywiney.substack.com]

- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits growth and modulates cell cycle gene expression in renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e-crt.org [e-crt.org]

- 19. A this compound derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic conversion of phenylalanine to phenylacetate

An In-depth Technical Guide to the Enzymatic Conversion of Phenylalanine to Phenylacetate

Introduction

The enzymatic conversion of the essential amino acid L-phenylalanine into this compound is a significant metabolic pathway found in various organisms, including bacteria, fungi, and plants.[1][2][3] This pathway plays a crucial role in the catabolism of phenylalanine and in the biosynthesis of important signaling molecules.[1][4] In bacteria, it is a key part of the aerobic degradation of aromatic compounds, allowing them to utilize phenylalanine or the environmental pollutant styrene (B11656) as a carbon source.[1][5] For drug development professionals, understanding this pathway and its constituent enzymes offers opportunities for antimicrobial agent development, bioremediation, and the biocatalytic synthesis of valuable chemicals. This guide provides a detailed overview of the core enzymatic steps, quantitative data on enzyme kinetics, and comprehensive experimental protocols for researchers in the field.

The Core Metabolic Pathway

The conversion of phenylalanine to this compound is predominantly a three-step enzymatic cascade. The process begins with the removal of the amino group from phenylalanine, followed by a decarboxylation step, and concludes with an oxidation reaction to yield the final product, this compound.

-

Transamination of Phenylalanine: L-phenylalanine is first converted to phenylpyruvate. This reaction is catalyzed by a phenylalanine aminotransferase (also known as a transaminase).[6][7] This type of enzyme facilitates the transfer of an amino group from phenylalanine to an α-keto acid acceptor, commonly α-ketoglutarate, producing phenylpyruvate and L-glutamate.[6][8] These reactions often require pyridoxal (B1214274) phosphate (B84403) as a cofactor.[6][8]

-

Decarboxylation of Phenylpyruvate: The intermediate, phenylpyruvate, undergoes decarboxylation to form phenylacetaldehyde (B1677652).[9][10] This step is catalyzed by the enzyme phenylpyruvate decarboxylase (PPDC) , a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme.[9][11]

-

Oxidation of Phenylacetaldehyde: Finally, phenylacetaldehyde is oxidized to produce this compound. This reaction is catalyzed by phenylacetaldehyde dehydrogenase (PADH) , an NAD⁺-dependent oxidoreductase.[5][12][13] The enzyme utilizes NAD⁺ as a cofactor, which is reduced to NADH during the reaction.[12][14]

Enzyme Characteristics and Quantitative Data

The efficiency and regulation of the this compound production pathway are determined by the kinetic properties and optimal operating conditions of its constituent enzymes.

Phenylalanine Aminotransferase

Aminotransferases initiating this pathway have been identified in various organisms, such as Sorghum bicolor leaf extracts.[6][8] These enzymes can utilize both L- and D-isomers of phenylalanine to produce phenylpyruvate.[6][8] The activity is enhanced by the presence of pyridoxal phosphate and α-ketoglutarate, which act as a cofactor and amino group acceptor, respectively.[6][8] In Escherichia coli K-12, at least four separate enzymes can catalyze the transamination of phenylalanine, including aspartate aminotransferase, which exhibits a Km for α-ketoglutarate of 0.3 mM when phenylalanine is the amino donor.[15]

Phenylpyruvate Decarboxylase (PPDC)

PPDC is a critical rate-limiting enzyme in this pathway.[11] A highly efficient PPDC, designated KDC4427, was identified in Enterobacter sp. CGMCC 5087.[11][16] This enzyme demonstrates high catalytic efficiency for phenylpyruvic acid (PPA).[11][16]

| Parameter | Value | Organism / Enzyme | Reference |

| Optimal pH | 6.5 | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |

| Optimal Temperature | 35°C | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |

| Stable pH Range | 6.0 - 8.0 | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |

| Stable Temperature Range | 25°C - 45°C | Enterobacter sp. CGMCC 5087 (KDC4427) | [11][16] |

| Cofactor | Thiamine diphosphate (ThDP) | General PPDC | [9][10] |

Phenylacetaldehyde Dehydrogenase (PADH)

PADH catalyzes the final, NAD⁺-dependent oxidation step.[5] An N-terminally histidine-tagged PADH (NPADH) from the styrene catabolic pathway of Pseudomonas putida S12 has been extensively characterized.[5][17] This enzyme is a homotetramer with a monomer molecular weight of approximately 55 kDa.[5] It follows a sequential reaction mechanism where NAD⁺ is the leading substrate.[5][17]

| Parameter | Value | Conditions | Organism / Enzyme | Reference |

| Turnover Number (kcat) | 12.3 ± 0.2 s⁻¹ per monomer | pH 8.0, 25°C, 120 µM PAL | Pseudomonas putida S12 (NPADH) | [5] |

| Apparent Kₘ for NAD⁺ | 207 ± 9 µM | pH 8.0, 25°C, 120 µM PAL | Pseudomonas putida S12 (NPADH) | [5] |

| Apparent Kᵢ for NADH | 146 ± 14 µM | Product Inhibition | Pseudomonas putida S12 (NPADH) | [5] |

| Apparent Kᵢ for this compound | 172 ± 20 mM | Product Inhibition | Pseudomonas putida S12 (NPADH) | [5] |

Detailed Experimental Protocols

Accurate measurement of enzyme activity is fundamental for characterizing the pathway. Below are detailed protocols for assaying the key enzymes.

Protocol 1: Phenylalanine Aminotransferase Activity Assay

This protocol is based on the methods described for sorghum leaf extracts and general transaminase assays.[6][8]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tricine buffer (pH 8.0)

-

10 mM L-phenylalanine (or D-phenylalanine)

-

10 mM α-ketoglutarate

-

0.1 mM Pyridoxal 5'-phosphate

-

Enzyme extract (e.g., purified protein or cell lysate)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes). The reaction should be carried out under anaerobic conditions to prevent side reactions.

-

Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.

-

Detection of Phenylpyruvate:

-

Centrifuge the terminated reaction to pellet precipitated protein.

-

Quantify the phenylpyruvate in the supernatant. This can be achieved by HPLC analysis or by a colorimetric method, such as derivatization with 2,4-dinitrophenylhydrazine.

-

-

Calculation: Determine the specific activity based on the amount of phenylpyruvate produced per unit time per milligram of enzyme.

Protocol 2: Phenylpyruvate Decarboxylase (PPDC) Activity Assay

This protocol is adapted from the characterization of KDC4427.[11]

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

-

50 mM Phosphate buffer (pH 6.5)

-

0.2 mM Thiamine diphosphate (ThDP)

-

0.1 mM MgSO₄

-

Purified PPDC enzyme

-

-

Pre-incubation: Pre-incubate the mixture at 35°C for 5 minutes to allow enzyme-cofactor binding.

-

Initiation and Measurement:

-

Initiate the reaction by adding 2 mM phenylpyruvic acid (PPA).

-

Monitor the decrease in absorbance at 300 nm, which corresponds to the consumption of phenylpyruvate. Alternatively, couple the reaction with an excess of PADH and NAD⁺ and monitor the increase in NADH at 340 nm.

-

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of phenylpyruvate or NADH. One unit of activity can be defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 3: Phenylacetaldehyde Dehydrogenase (PADH) Two-Step Assay

This advanced protocol uses an initial enzymatic step to generate the unstable phenylacetaldehyde substrate in situ, ensuring high purity and concentration control.[18][19]

-

Step 1: Phenylacetaldehyde Generation

-

In a 1 mL quartz cuvette, prepare a reaction mixture containing:

-

20 mM Phosphate buffer (pH 7.7)

-

5 mM NAD⁺

-

0.05 - 1.25 mM Styrene oxide

-

A catalytic amount of Styrene Oxide Isomerase (SOI) (e.g., 1-4 µg)

-

-

Incubate at room temperature for 5-90 minutes, depending on the substrate concentration, to allow for the complete conversion of styrene oxide to phenylacetaldehyde.[20]

-

-

Step 2: PADH Activity Measurement

-

Add the purified PADH enzyme of interest to the cuvette.

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[20]

-

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit is the amount of enzyme that produces 1 µmol of NADH per minute.

Conclusion

The enzymatic pathway from phenylalanine to this compound is a well-defined, three-step process crucial for aromatic amino acid metabolism in numerous organisms. The enzymes involved—phenylalanine aminotransferase, phenylpyruvate decarboxylase, and phenylacetaldehyde dehydrogenase—present distinct kinetic and biochemical properties that are vital for the overall flux through the pathway. The detailed protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway, explore its regulatory mechanisms, and harness its potential for biotechnological applications.

References

- 1. pnas.org [pnas.org]

- 2. Bacterial phenylalanine and this compound catabolic pathway revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 5. Structure and Biochemistry of Phenylacetaldehyde Dehydrogenase from the Pseudomonas putida S12 Styrene Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of l- and d-Phenylalanine to this compound via Phenylpyruvate in Sorghum Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylalanine(histidine) transaminase - Wikipedia [en.wikipedia.org]

- 8. Conversion of l- and d-Phenylalanine to this compound via Phenylpyruvate in Sorghum Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylpyruvate decarboxylase - Proteopedia, life in 3D [proteopedia.openfox.io]

- 10. proteopedia.org [proteopedia.org]

- 11. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylacetaldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. phenylacetaldehyde dehydrogenase(EC 1.2.1.39) - Creative Enzymes [creative-enzymes.com]

- 15. [Transamination of L-aspartate and L-phenylalanine in Escherichia coli K 12] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Characterization of an Efficient Phenylpyruvate Decarboxylase KDC4427, Involved in 2-Phenylethanol and IAA Production from Bacterial Enterobacter sp. CGMCC 5087 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure and biochemistry of phenylacetaldehyde dehydrogenase from the Pseudomonas putida S12 styrene catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of Aldehyde Dehydrogenases Applying an Enzyme Assay with In Situ Formation of Phenylacetaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Antimicrobial Potential of Phenylacetate: A Technical Guide

Introduction